![molecular formula C16H21F6N3S B6295213 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee) CAS No. 2415751-57-2](/img/structure/B6295213.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea” is a derivative of (thio)urea and has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as Schreiner’s thiourea . It plays a crucial role in the development of H-bond organocatalysts .
Chemical Reactions Analysis
This compound is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding . It’s used extensively in promoting organic transformations .科学的研究の応用
Chemosensors for Environmental and Biological Analysis
Thiourea derivatives are significant in developing chemosensors due to their nucleophilic characteristics, allowing for effective detection of environmental pollutants and various analytes. These compounds are used in sensitive, selective, fluorimetric, and colorimetric chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples. This indicates their potential in environmental monitoring and safety assessments (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Applications
Research on thiourea derivatives in coordination chemistry has shown their capability to act as ligands, forming complexes with transition metals. These complexes have novel applications in medicinal chemistry, including antimicrobial and antitumor activities, highlighting the potential of thiourea derivatives in drug design and pharmaceutical research (Saeed, Flörke, & Erben, 2014).
Radioprotective Effects
Studies on novel thiourea compounds have demonstrated radioprotective effects on biological systems, such as reducing chromosome aberrations and increasing survival rates in irradiated plants. This research suggests the potential use of thiourea derivatives in protecting against radiation damage, which could be beneficial in nuclear medicine and radiobiology (Mehandjiev et al., 2002).
Gold Leaching Processes
Thiourea has been explored as an alternative to cyanide in gold leaching processes, demonstrating its potential in the extraction of gold from auriferous materials. While the stability and environmental impact of thiourea are concerns, its effectiveness in solubilizing gold species suggests possible applications in the mining industry and environmental remediation (Li & Miller, 2006).
Anti-inflammatory Properties
Thiourea derivatives have been screened for their anti-inflammatory properties through molecular docking studies, indicating their potential as candidate drugs for treating inflammatory diseases. The structural features of thiourea derivatives contribute significantly to their binding potential, showing promise in drug development and therapeutic applications (Nikolic, Mijajlovic, & Nedeljković, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPDTNXZGWVLK-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
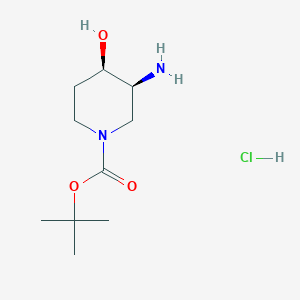
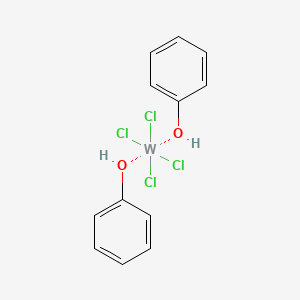

![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
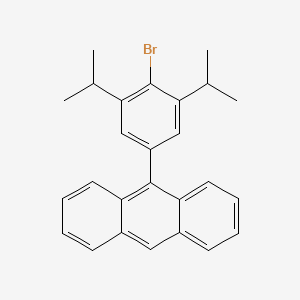
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
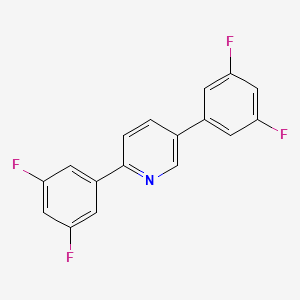
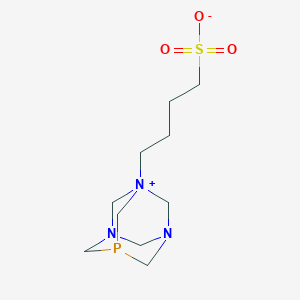

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)